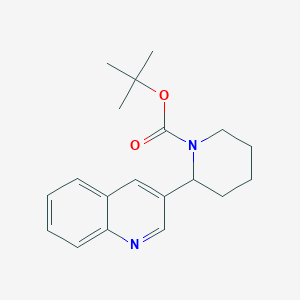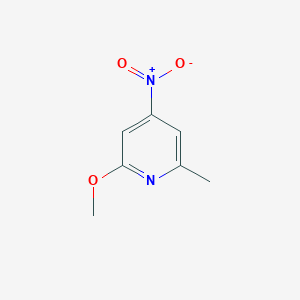![molecular formula C7H6BrN3 B13013499 4-Bromo-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B13013499.png)
4-Bromo-5-methylpyrrolo[2,1-f][1,2,4]triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-5-methylpyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. The unique structure of this compound makes it an integral part of several kinase inhibitors and nucleoside drugs, such as avapritinib and remdesivir .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-methylpyrrolo[2,1-f][1,2,4]triazine typically involves the use of pyrrole, chloramine, and formamidine acetate as starting materials . The process includes a series of reactions such as aromatic substitution and amination, which are carried out under controlled conditions to ensure safety and high yield .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using a two-vessel-operated process. This method ensures the removal of impurities and control over the reaction conditions, resulting in a high-quality product . The overall yield of the compound in industrial production is approximately 55% .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-5-methylpyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:
Substitution Reactions: Commonly involves the replacement of the bromine atom with other functional groups.
Oxidation and Reduction Reactions: These reactions modify the oxidation state of the compound, altering its chemical properties.
Common Reagents and Conditions:
Substitution Reactions: Typically use nucleophiles such as amines or thiols under mild conditions.
Oxidation Reactions: Often involve oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Utilize reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, enhancing the compound’s versatility in medicinal applications .
Applications De Recherche Scientifique
4-Bromo-5-methylpyrrolo[2,1-f][1,2,4]triazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Plays a role in the development of kinase inhibitors, which are crucial in cancer research.
Medicine: Integral part of nucleoside drugs like remdesivir, which is used in antiviral therapies.
Industry: Employed in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 4-Bromo-5-methylpyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these kinases, the compound can disrupt signaling pathways that are essential for cancer cell proliferation and survival . This targeted approach makes it a valuable tool in cancer therapy.
Comparaison Avec Des Composés Similaires
Avapritinib: Another kinase inhibitor that shares the pyrrolo[2,1-f][1,2,4]triazine scaffold.
Remdesivir: An antiviral drug that incorporates the pyrrolo[2,1-f][1,2,4]triazine structure.
Uniqueness: Its ability to undergo various chemical reactions and form diverse derivatives further highlights its versatility and importance in scientific research .
Propriétés
Formule moléculaire |
C7H6BrN3 |
|---|---|
Poids moléculaire |
212.05 g/mol |
Nom IUPAC |
4-bromo-5-methylpyrrolo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C7H6BrN3/c1-5-2-3-11-6(5)7(8)9-4-10-11/h2-4H,1H3 |
Clé InChI |
RHDPLFCRYKPAHE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=NC=NN2C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl3-bromo-1H-pyrazolo[4,3-b]pyridine-7-carboxylate](/img/structure/B13013416.png)
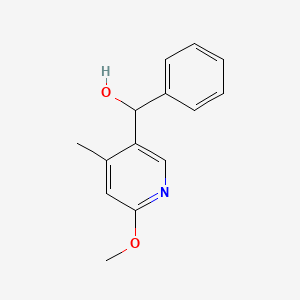
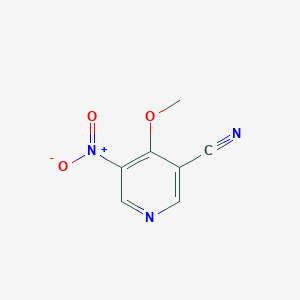
![Ethyl 5-chloro-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13013440.png)


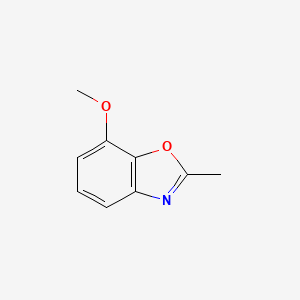
![(cis)-Tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13013452.png)
![Tert-butyl 2-amino-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13013459.png)
![Ethyl 2-chloropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B13013464.png)
